molecular formula C15H12ClN3O2 B1340623 Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate CAS No. 874779-81-4

Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate

Cat. No.: B1340623
CAS No.: 874779-81-4
M. Wt: 301.73 g/mol
InChI Key: SZFUCWJLBGKEGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate is a heterocyclic compound with the molecular formula C₁₅H₁₂ClN₃O₂ and a molecular weight of 301.73 g/mol . Its CAS registry number is 874779-81-4, and it is identified by the MDL number MFCD03407867 . The compound features a chloro-substituted imidazo[1,2-b]pyridazine core, a phenyl group at position 2, and an ethyl ester at position 2. This structural framework makes it a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting kinases or other enzymatic pathways .

Properties

IUPAC Name

ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2/c1-2-21-15(20)14-13(10-6-4-3-5-7-10)17-12-9-8-11(16)18-19(12)14/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFUCWJLBGKEGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1N=C(C=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations at Position 2

The phenyl group at position 2 distinguishes this compound from closely related analogs:

  • Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate (CAS 1150566-27-0): Lacks the phenyl group at position 2, resulting in a simpler structure (C₉H₈ClN₃O₂, MW 225.63) . The absence of the phenyl group reduces steric bulk and may enhance solubility but diminishes aromatic interactions in target binding .

Ester Group and Position Variations

  • Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate (CAS 572910-59-9): Features a methyl ester at position 2 instead of position 3, reducing similarity (0.88 vs. target compound) . Positional changes in the ester group affect molecular polarity and hydrogen-bonding capacity .
  • Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate (CAS 64067-99-8): Demonstrates lower structural similarity (0.60) due to the ester at position 2 rather than 3 .

Halogenation and Additional Substituents

  • Ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate : Incorporates a second chlorine at position 8, increasing molecular weight (C₁₀H₈Cl₂N₃O₂, MW 280.10) and enhancing electrophilicity for nucleophilic substitution reactions .
  • 3-Bromo-6-chloro-7-methylimidazo[1,2-b]pyridazine (CAS 1634647-80-5): Replaces the ester with a bromine atom and adds a methyl group, shifting reactivity toward cross-coupling reactions .

Key Data and Research Findings

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Purity Key Substituents
Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate 874779-81-4 C₁₅H₁₂ClN₃O₂ 301.73 98% 2-Ph, 3-Ester
Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate 1150566-27-0 C₉H₈ClN₃O₂ 225.63 98% 3-Ester
Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate - C₁₀H₁₀ClN₃O₂ 239.66 95% 2-Me, 3-Ester
Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate 572910-59-9 C₈H₇ClN₃O₂ 212.61 - 2-Ester

Biological Activity

Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate (C15H12ClN3O2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into its biological properties, synthesis, and implications for drug development.

Chemical Structure and Properties

This compound features a unique imidazo[1,2-b]pyridazine core with a chloro group and an ethyl ester at the carboxyl position. Its molecular weight is approximately 301.73 g/mol. The presence of the chloro and carboxylate functional groups contributes to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which may include:

  • Formation of the Imidazo[1,2-b]pyridazine core : This step often utilizes cyclization reactions involving appropriate precursors.
  • Substitution reactions : The introduction of the chloro and ethyl ester groups can be achieved through electrophilic substitution methods.
  • Purification : Techniques such as recrystallization or chromatography are used to purify the final product.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of imidazo[1,2-b]pyridazines possess significant antimicrobial properties against various pathogens.
  • Anthelmintic Activity : A specific study demonstrated that related compounds exhibited potent in vitro anthelmintic activity against Haemonchus contortus, with LD(99) values comparable to commercial nematocides like Ivermectin .
  • Kinase Inhibition : The compound's structural similarity to known kinase inhibitors suggests potential applications in cancer therapy by selectively inhibiting kinase activity .

The mechanisms underlying the biological activities of this compound remain an area of active investigation. Potential mechanisms include:

  • Interaction with DNA/RNA : Its structural characteristics allow it to interact with nucleic acids, potentially disrupting their function.
  • Binding Affinity Studies : Research indicates that this compound may bind effectively to specific protein targets, influencing various signaling pathways crucial for cell proliferation and survival .

Comparative Analysis

To better understand its uniqueness, a comparison with other related compounds is provided below:

Compound NameMolecular FormulaSimilarity IndexUnique Features
Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylateC9H8ClN3O20.98Lacks phenyl group
6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acidC8H7ClN3O20.93No ethyl group
Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylateC15H12ClN3O20.88Different substitution pattern
Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylateC13H16ClN3O20.85Tert-butyl substitution

This table illustrates the distinct features of this compound compared to other derivatives.

Case Studies

Several case studies have highlighted the compound's potential:

  • Antimicrobial Efficacy : A study evaluating various derivatives showed that certain modifications enhanced antimicrobial potency significantly.
    • Findings : Compounds with electron-withdrawing groups exhibited improved activity against Gram-positive bacteria.
  • Anthelmintic Activity : Research on related imidazo[1,2-b]pyridazines indicated effective action against parasitic infections.
    • Results : The most active derivatives had LD(99) values significantly lower than traditional treatments .

Q & A

Basic Research Questions

Q. What are the key structural identifiers and physicochemical properties of ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate?

  • Answer : The compound has the molecular formula C₉H₈ClN₃O₂ , molecular weight 225.632 g/mol , and CAS number 3034-50-2 . It appears as a white to light-yellow powder with a purity ≥96%. Key spectral identifiers include LCMS ([M+H]+ at m/z 226) and HPLC retention times under specific conditions (e.g., 1.05 minutes under SQD-FA05 conditions). Structural confirmation can be achieved via ¹H/¹³C NMR and HRMS analysis .

Q. What synthetic routes are commonly used to prepare this compound?

  • Answer : A standard route involves cyclocondensation of 1,3-dichloroacetone with 3-amino-6-chloropyridazine in refluxing 1,2-dimethoxyethane, followed by nitration at position 3. The chlorine atom at position 6 can be further functionalized via nucleophilic substitution (e.g., with fluorophenylpyrrolidine derivatives using KF/DMSO at 100–120°C) .

Q. How is the compound purified after synthesis?

  • Answer : Crude products are typically purified via silica gel column chromatography (e.g., 0–80% ethyl acetate/hexane gradient) or preparative HPLC. Isomer separation (e.g., phenylethyl positional isomers) requires careful optimization of mobile phases .

Advanced Research Questions

Q. How can experimental design mitigate challenges in nucleophilic substitution reactions at the 6-chloro position?

  • Answer : Key factors include:

  • Solvent selection : Polar aprotic solvents like DMSO enhance reactivity by stabilizing transition states.
  • Temperature control : Reactions at 100–120°C improve kinetics but may require iterative addition of reagents (e.g., KF and amines) to drive completion .
  • Monitoring by LCMS : Real-time tracking of [M+H]+ ions ensures reaction progress and minimizes side products .

Q. What analytical strategies resolve contradictions in LCMS/HPLC data for structurally similar derivatives?

  • Answer :

  • Isomer differentiation : Use chiral columns or ion mobility spectrometry to separate positional isomers (e.g., 2-phenylethyl vs. 1-phenylethyl derivatives) .
  • High-resolution mass spectrometry (HRMS) : Confirm exact masses (e.g., observed m/z 273.1479 vs. calculated 273.1477 for C₁₅H₁₉N₃O₂) to validate molecular formulas .
  • Multi-technique validation : Combine NMR (e.g., δ 161.1 ppm for carbonyl groups) and X-ray crystallography (using SHELX software) for unambiguous structural assignment .

Q. How can this compound be functionalized for targeted drug discovery applications?

  • Answer :

  • Amide/ester hydrolysis : Treat with LiOH in THF/EtOH/H₂O to yield the carboxylic acid, enabling conjugation to pharmacophores (e.g., tropomyosin receptor kinase inhibitors) .
  • Suzuki coupling : Replace the chloro group with boronic esters to introduce aryl/heteroaryl moieties.
  • Biological evaluation : Derivatives have been explored as PET radiotracers and kinase inhibitors, leveraging the imidazopyridazine core for target engagement .

Q. What are the critical considerations for scaling up synthesis while maintaining yield and purity?

  • Answer :

  • Catalyst optimization : Use cesium carbonate for efficient deprotonation in substitution reactions, but ensure thorough washing to remove residual salts .
  • Solvent recycling : DMF or DMSO can be recovered via distillation to reduce costs.
  • Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction endpoints and impurity profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.